molecular formula C15H25NO B13747160 Formamide, N-(1-adamantyl-1-butyl)- CAS No. 101468-15-9

Formamide, N-(1-adamantyl-1-butyl)-

Cat. No.: B13747160
CAS No.: 101468-15-9
M. Wt: 235.36 g/mol
InChI Key: YQKFBMKGGBJYCC-UHFFFAOYSA-N
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Description

Formamide, N-(1-adamantyl-1-butyl)- is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a formamide group attached to an adamantyl and butyl group. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(1-adamantyl-1-butyl)- typically involves the reaction of 1-adamantylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Formamide, N-(1-adamantyl-1-butyl)- can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with butylamine to form the corresponding amine. This amine is then treated with formic acid to yield the final product. The process is optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-adamantyl-1-butyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the adamantyl group.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

Formamide, N-(1-adamantyl-1-butyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its stability and unique structure.

    Industry: Utilized in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of Formamide, N-(1-adamantyl-1-butyl)- involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with specific receptors or enzymes, potentially inhibiting or modifying their activity. The formamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-(1-adamantyl)-: Similar structure but lacks the butyl group.

    1-Adamantylamine: Contains the adamantyl group but lacks the formamide and butyl groups.

    N-(1-Adamantyl)-acetamide: Similar structure with an acetamide group instead of a formamide group.

Uniqueness

Formamide, N-(1-adamantyl-1-butyl)- is unique due to the presence of both the adamantyl and butyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

101468-15-9

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[1-(1-adamantyl)butyl]formamide

InChI

InChI=1S/C15H25NO/c1-2-3-14(16-10-17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-14H,2-9H2,1H3,(H,16,17)

InChI Key

YQKFBMKGGBJYCC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC=O

Origin of Product

United States

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